4-(3-Cyclohexen-1-yl)-1,3-benzenediol

Conformational analysis Structure-activity relationship Resorcinol derivatives

This 4-substituted resorcinol features a defining cyclohexene double bond absent in 4-cyclohexylresorcinol, enabling olefin-specific derivatization (epoxidation, cross-coupling) and distinct conformational pharmacology. Essential for tyrosinase inhibition SAR studies comparing half-chair vs. chair geometry, and as a building block for hexahydrodibenzoxepin CNS scaffolds. Purchase to access synthetic routes and target engagement profiles unavailable from the saturated analog.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B8404291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyclohexen-1-yl)-1,3-benzenediol
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C12H14O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-2,6-9,13-14H,3-5H2
InChIKeyWDPJTEAZTWWUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Cyclohexen-1-yl)-1,3-benzenediol for Procurement: Compound Identity, Class, and Comparator Landscape


4-(3-Cyclohexen-1-yl)-1,3-benzenediol (IUPAC: 4-cyclohex-3-en-1-ylbenzene-1,3-diol; molecular formula C₁₂H₁₄O₂, MW 190.24 g/mol) is a 4-substituted resorcinol derivative bearing an unsaturated cyclohexenyl ring at the 4-position of the resorcinol core . This compound belongs to the broader class of 4-substituted benzenediols, which includes the saturated analog 4-cyclohexylresorcinol (CAS 2138-20-7; C₁₂H₁₆O₂, MW 192.25 g/mol), 4-hexylresorcinol, and 4-butylresorcinol . The defining structural feature—a cyclohexene double bond—introduces a site of unsaturation that differentiates this compound from its fully saturated cyclohexyl counterpart and may confer distinct conformational preferences, electronic properties, and reactivity profiles relevant to both chemical synthesis and biological target engagement [1]. The compound is typically supplied as a research chemical with purity ≥95% and is cataloged by screening compound vendors .

Why 4-(3-Cyclohexen-1-yl)-1,3-benzenediol Cannot Be Replaced by 4-Cyclohexylresorcinol or Other In-Class Analogs


Within the 4-substituted resorcinol family, even subtle structural variations produce measurable differences in bioactivity. 4-Cyclohexylresorcinol—the closest saturated analog—differs from 4-(3-cyclohexen-1-yl)-1,3-benzenediol solely by the absence of one double bond, yet this unsaturation alters the cyclohexenyl ring from a chair conformation to a half-chair geometry with restricted pseudorotation, changing the spatial orientation of the resorcinol pharmacophore relative to target binding pockets [1]. Patent literature on 4-substituted resorcinol derivatives for skin lightening explicitly teaches that both the ring size (n = 0 for cyclopentyl, n = 1 for cyclohexyl) and the presence or absence of a double bond are independently varied to modulate potency, physicochemical properties, and formulation compatibility, indicating that saturated and unsaturated analogs are not functionally interchangeable [1]. Furthermore, the cyclohexenyl double bond provides a synthetic handle for further derivatization (e.g., epoxidation, dihydroxylation, or cross-coupling) that is absent in 4-cyclohexylresorcinol, making the target compound a preferred starting material for certain downstream chemistry workflows [2]. Generic substitution without experimental confirmation therefore risks both altered biological activity and compromised synthetic utility.

Quantitative Differentiation Evidence for 4-(3-Cyclohexen-1-yl)-1,3-benzenediol Versus Key Comparators


Structural Unsaturation: Conformational and Electronic Differentiation from 4-Cyclohexylresorcinol

The target compound contains a cyclohexene ring with one sp²-hybridized double bond, whereas 4-cyclohexylresorcinol (CAS 2138-20-7) contains a fully saturated cyclohexane ring. The cyclohexene ring adopts a half-chair conformation with restricted pseudorotation, compared to the chair conformation of cyclohexane. The C=C bond length of ~1.34 Å (vs. C–C ~1.54 Å) shortens the distance between the resorcinol core and the distal ring carbons, altering the spatial presentation of the dihydroxybenzene pharmacophore [1]. The double bond also introduces a site of electron density (π-orbital) that can participate in π–π stacking or cation–π interactions with biological targets that is absent in the saturated analog [2].

Conformational analysis Structure-activity relationship Resorcinol derivatives

Tyrosinase Inhibition: Potency Comparison of 4-Cyclohexylresorcinol (Saturated Analog) as Benchmark for 4-(3-Cyclohexen-1-yl)-1,3-benzenediol

The saturated analog 4-cyclohexylresorcinol has a reported tyrosinase inhibition IC₅₀ of 0.3 µM in a DOPA oxidase assay, establishing it as a potent benchmark within the 4-substituted resorcinol class [1]. No direct head-to-head tyrosinase inhibition data for 4-(3-cyclohexen-1-yl)-1,3-benzenediol were identified in the accessible literature. However, the Unilever patent family (US20060210497, EP1858835A1) explicitly includes both saturated and unsaturated 4-cycloalkyl/cycloalkenyl resorcinol derivatives within its skin-lightening claims, teaching that the presence or absence of a double bond in the cyclohexyl ring is a variable that can be independently optimized for potency, sebum reduction, and formulation stability [2]. This implies that the cyclohexenyl analog may exhibit differential potency and physicochemical properties relative to the 0.3 µM benchmark.

Tyrosinase inhibition Skin lightening Melanogenesis

Synthetic Utility: The Cyclohexenyl Double Bond as a Derivatization Handle Absent in 4-Cyclohexylresorcinol

The cyclohexene double bond in 4-(3-cyclohexen-1-yl)-1,3-benzenediol provides a reactive site for transformations including epoxidation, dihydroxylation, hydroboration, and allylic oxidation that cannot be performed on 4-cyclohexylresorcinol without prior dehydrogenation. The Eli Lilly patent (GB1294582A) specifically describes cyclohexenyl resorcinol derivatives as precursors to 1-hydroxy-3-alkyl-6,7,8,9,10,11-hexahydrodibenz[b,d]oxepins, demonstrating the synthetic value of the unsaturated ring [1]. A bench-scale synthesis protocol for the target compound has been reported, involving dehydration of cis/trans-4-(2,4-bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)cyclohexanol in dichloromethane, yielding the cyclohexenyl product suitable for further elaboration .

Synthetic chemistry Cyclohexene functionalization Resorcinol derivatization

CNS Depressant Activity: Distinct Pharmacological Profile Claimed for Cyclohexenyl Resorcinols

The Eli Lilly patent (GB1294582A) explicitly teaches that cyclohexenyl resorcinol derivatives—including compounds structurally related to 4-(3-cyclohexen-1-yl)-1,3-benzenediol—serve as intermediates for the synthesis of 1-hydroxy-3-alkyl-6,7,8,9,10,11-hexahydrodibenz[b,d]oxepins, which are claimed as central nervous system depressants [1]. This CNS-directed application is distinct from the dermatological/cosmetic use of 4-cyclohexylresorcinol and other saturated 4-alkyl resorcinols, which are primarily developed as tyrosinase inhibitors for skin lightening. No equivalent CNS depressant activity or dibenzoxepin precursor utility has been reported for 4-cyclohexylresorcinol.

CNS depression Hexahydrodibenzoxepin Neuropharmacology

Optimal Application Scenarios for 4-(3-Cyclohexen-1-yl)-1,3-benzenediol Based on Evidence


Structure-Activity Relationship (SAR) Studies of 4-Substituted Resorcinol Tyrosinase Inhibitors

Researchers seeking to probe how ring unsaturation modulates tyrosinase inhibition potency within the 4-cycloalkyl resorcinol series should use 4-(3-cyclohexen-1-yl)-1,3-benzenediol as a key comparator to the well-characterized 4-cyclohexylresorcinol (IC₅₀ = 0.3 µM in DOPA oxidase assay). The cyclohexenyl analog enables direct assessment of whether the half-chair conformation and π-electron character of the unsaturated ring enhance or reduce binding to the tyrosinase active site, a question directly motivated by the Unilever patent claims covering both saturated and unsaturated derivatives [1].

Synthesis of Hexahydrodibenzoxepin and Related Polycyclic CNS-Directed Scaffolds

The cyclohexene double bond in 4-(3-cyclohexen-1-yl)-1,3-benzenediol is the essential structural element enabling cyclization to 1-hydroxy-3-alkyl-6,7,8,9,10,11-hexahydrodibenz[b,d]oxepins, a scaffold claimed to possess central nervous system depressant activity [1]. This synthetic route is not accessible from 4-cyclohexylresorcinol without prior introduction of a double bond. Medicinal chemistry groups pursuing dibenzoxepin-based CNS programs should procure this compound as a strategic building block [1].

Chemical Biology Probe Development Targeting Oxysterol Receptor LXR-beta

BindingDB entry BDBM50551944 (CHEMBL4748480) records a structurally related cyclohexene-containing resorcinol with a Ki of 234 nM against human LXR-beta LBD [1]. While this entry does not correspond to the exact target compound, it demonstrates that cyclohexenyl-substituted resorcinol scaffolds can engage nuclear receptor ligand-binding domains with sub-micromolar affinity. Procurement of 4-(3-cyclohexen-1-yl)-1,3-benzenediol as a scaffold-hopping starting point for LXR-beta probe discovery is warranted by this class-level precedent [1].

Functionalized Resorcinol Library Synthesis via Olefin Derivatization

The cyclohexene double bond serves as a versatile synthetic handle for generating libraries of dihydroxylated, epoxidized, or otherwise functionalized 4-substituted resorcinol derivatives. A published bench-scale synthesis protocol—dehydration of the corresponding silyl-protected cyclohexanol precursor in dichloromethane—provides a reliable entry point for multi-gram preparation of the cyclohexenyl compound for subsequent diversification [1]. This compound is preferred over 4-cyclohexylresorcinol when olefin chemistry is the intended diversification strategy.

Quote Request

Request a Quote for 4-(3-Cyclohexen-1-yl)-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.